6-(2,3-dibromopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,3-dibromopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a chromen-2-one core structure, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,3-dibromopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate typically involves multiple stepsCommon reagents used in these reactions include brominating agents, protecting groups, and coupling reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-(2,3-dibromopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.
Substitution: The dibromopropyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can produce various substituted analogs .
Scientific Research Applications
6-(2,3-dibromopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in the areas of cancer and infectious diseases
Mechanism of Action
The mechanism of action of 6-(2,3-dibromopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate involves its interaction with specific molecular targets. The chromen-2-one core can bind to enzymes or receptors, modulating their activity. The dibromopropyl group may enhance the compound’s binding affinity and specificity through halogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
(S)-2-amino-6-((benzyloxy)carbonyl)amino)hexanoate: Shares the benzyloxycarbonyl-protected amino hexanoate moiety.
4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-{[(benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate: Contains a similar chromen-2-one core structure
Uniqueness
6-(2,3-dibromopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate is unique due to the presence of the dibromopropyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its enhanced activity and specificity .
Properties
Molecular Formula |
C28H31Br2NO6 |
---|---|
Molecular Weight |
637.4 g/mol |
IUPAC Name |
[6-(2,3-dibromopropyl)-4,8-dimethyl-2-oxochromen-7-yl] 6-(phenylmethoxycarbonylamino)hexanoate |
InChI |
InChI=1S/C28H31Br2NO6/c1-18-13-25(33)37-27-19(2)26(21(15-23(18)27)14-22(30)16-29)36-24(32)11-7-4-8-12-31-28(34)35-17-20-9-5-3-6-10-20/h3,5-6,9-10,13,15,22H,4,7-8,11-12,14,16-17H2,1-2H3,(H,31,34) |
InChI Key |
CIRJWZUXIQKRAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C(=C2C)OC(=O)CCCCCNC(=O)OCC3=CC=CC=C3)CC(CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.